4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid
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Overview
Description
4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a dye intermediate and in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a staining agent due to its azo groups, which bind to specific cellular components.
Medicine
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant colors make it suitable for textile and printing applications.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can participate in electron transfer reactions, while the hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid
- 5-Hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthylamine
Uniqueness
The presence of multiple azo groups and sulfonic acid groups in 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid distinguishes it from similar compounds
Properties
CAS No. |
93940-48-8 |
---|---|
Molecular Formula |
C34H26N6O12S3 |
Molecular Weight |
806.8 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-6-[(4-methyl-3-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C34H26N6O12S3/c1-18-7-8-24(17-27(18)53(44,45)46)38-40-31-29(55(50,51)52)16-20-14-23(10-12-26(20)33(31)42)36-34(43)35-22-9-11-25-19(13-22)15-28(54(47,48)49)30(32(25)41)39-37-21-5-3-2-4-6-21/h2-17,41-42H,1H3,(H2,35,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
WHROGSYIXXKQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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